2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole
Overview
Description
2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound containing an azide group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced by treating the corresponding bromomethyl derivative with sodium azide in an aqueous medium.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous-flow processes to ensure high efficiency and yield. The use of continuous-flow reactors allows for better control over reaction conditions and can lead to improved safety and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azidomethyl group.
Alkynes: Used in cycloaddition reactions to form triazoles.
Hydrogen and Catalysts: Used for the reduction of the azide group to an amine.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s azide group can be used for cross-linking polymers, enhancing the properties of materials such as membrane fuel cells and organic solar cells.
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. This reactivity is harnessed in applications such as polymer cross-linking and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)oxazole: Similar in structure but contains an oxazole ring instead of an oxadiazole ring.
2-(Azidomethyl)thiazole: Contains a thiazole ring instead of an oxadiazole ring.
2-(Azidomethyl)pyrimidine: Contains a pyrimidine ring instead of an oxadiazole ring.
Uniqueness
2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole is unique due to the presence of both an azide group and an oxadiazole ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2-(azidomethyl)-5-ethyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c1-2-4-8-9-5(11-4)3-7-10-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFONVOSPBGKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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